molecular formula C9H14N2O B1455975 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol CAS No. 1432273-27-2

6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol

Cat. No. B1455975
CAS RN: 1432273-27-2
M. Wt: 166.22 g/mol
InChI Key: ZSXSNTMXBUWFDQ-UHFFFAOYSA-N
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Description

Indazoles are a class of heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They are structurally diverse and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .


Synthesis Analysis

The synthesis of indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions, including those catalyzed by transition metals . The specific reactions that “6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol” can undergo would depend on its exact structure and the conditions under which it is reacted.

Mechanism of Action

The mechanism of action of indazoles can vary widely depending on their exact structure and the biological target they interact with. Some indazoles have been found to inhibit enzymes like phosphoinositide 3-kinase δ .

Safety and Hazards

The safety and hazards associated with a compound like “6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol” would depend on its exact structure and how it is handled. Some indazoles can be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions for research on indazoles are likely to involve further exploration of their medicinal properties and the development of new synthetic methods. Given the wide range of biological activities exhibited by indazoles, there is significant potential for new discoveries .

properties

IUPAC Name

6,6-dimethyl-1,4,5,7-tetrahydroindazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5,8,12H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXSNTMXBUWFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)NN=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol
Reactant of Route 2
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol
Reactant of Route 3
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol
Reactant of Route 4
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol
Reactant of Route 5
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol
Reactant of Route 6
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol

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